molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No. B2794921
M. Wt: 278.33
InChI Key: QTCXSAKYPGZIQX-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid (2-EAT) is a compound that was first synthesized in the 1940s and has since been studied extensively for its various applications in scientific research. 2-EAT is a versatile compound that has been used in various laboratory experiments, such as in the synthesis of other compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of thiazole derivatives, including those related to "[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid," often involves the condensation of amino-thiazoles with other chemical groups to produce compounds with potential biological activities. These synthesis methods aim to improve yield and explore the chemical reactivity of thiazole compounds under different conditions (Wang Yu-huan, 2009).

Pharmacological Activities

  • Thiazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. Certain compounds with specific structural modifications have been found to show significant biological activities, demonstrating the potential of thiazole derivatives in drug development (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).

Molecular Docking Studies

  • Molecular docking studies have been utilized to predict the binding modes of thiazole derivatives on target enzymes, such as cyclooxygenase-1 (COX-1) and COX-2. These studies help in understanding the anti-inflammatory activity of these compounds and their potential as therapeutic agents (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).

properties

IUPAC Name

2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXSAKYPGZIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid

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